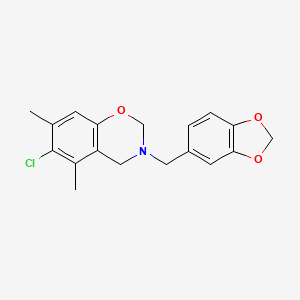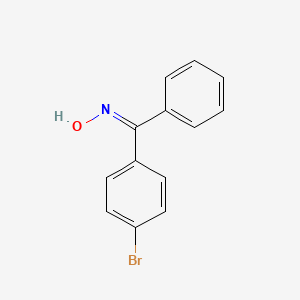
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoxazine derivatives, including compounds similar to the one , typically involves catalytic oxidative aminocarbonylation reactions. For instance, a synthesis pathway for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method demonstrates significant stereoselectivity, with Z isomers being preferentially or exclusively formed, and the configuration around the double bond of major stereoisomers established via X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of benzoxazine derivatives reveals that these compounds can exhibit various molecular conformations, which are essential for their chemical properties and interactions. For example, studies on closely related benzoxazine derivatives have shown that despite similar molecular structures, differences in intermolecular interactions can occur due to variations in substituents (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of benzoxazine derivatives, including our compound of interest, is influenced by their molecular structure. Benzoxazine compounds can undergo various chemical reactions, leading to a wide range of derivatives with potential applications in different fields. For instance, novel synthesis routes have been developed for benzoxazine monomers and oligomers, indicating the versatility of these compounds in chemical synthesis (Brunovska et al., 1999).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and functional groups. Research on novel dihydro-benzoxazine derivatives derived from furfurylamine has shed light on their crystal structures, photophysical properties, and computational aspects, highlighting the influence of chemical functionalities on these properties (Wattanathana et al., 2021).
Chemical Properties Analysis
The chemical properties of benzoxazine derivatives, such as reactivity towards nucleophiles, electrophiles, and their potential as intermediates in organic synthesis, are of significant interest. Studies have focused on the synthesis and characterization of organotin(IV) derivatives of benzoxazine compounds, demonstrating their biological activities and potential applications in medicinal chemistry (Shaheen et al., 2018).
Scientific Research Applications
Metabolic Pathways
The compound is involved in the metabolic pathways of novel antidepressants, such as Lu AA21004. It undergoes oxidative metabolism in the liver, where various enzymes catalyze its conversion into multiple metabolites (Hvenegaard et al., 2012).
Synthesis and Characterization
Organotin(IV) derivatives of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate exhibit significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).
Chemical Synthesis Techniques
A synthesis technique for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives offers insights into the chemical functionalities and their influence on crystal structures and electrochemical properties (Gabriele et al., 2006).
Antimycobacterial Agents
Benzoxazine derivatives containing the thioxo group show promising antimycobacterial activity against various Mycobacterium strains, indicating potential therapeutic applications in treating mycobacterial infections (Waisser et al., 2010).
Insecticidal Applications
Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including benzoxazine derivatives, have been synthesized and tested for their insecticidal activity, showing effectiveness against common pests (Sawada et al., 2003).
Environmental Applications
Benzoxazinone-mediated triazine degradation studies indicate potential applications in addressing environmental contamination issues, such as atrazine soil and water pollution (Willett et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-5-16-14(12(2)18(11)19)8-20(9-21-16)7-13-3-4-15-17(6-13)23-10-22-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIZMAOBQIRWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3=CC4=C(C=C3)OCO4)C(=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzo[e][1,3]oxazine, 3-benzo[1,3]dioxol-5-ylmethyl-6-chloro-5,7-dimethyl-3,4-dihydro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)


![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)